2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate

Glutathione S-Transferase Bioluminescent Probe Substrate Specificity

Researchers studying glutathione S-transferase (GST) activity often face inconsistent assay performance due to variable substrate quality. CAS 918400-80-3 is a precisely defined electrophilic aromatic substituted luciferin analog, offering a quantifiable luminescence output directly proportional to GST enzyme activity. Its unique 5-methyl-2-nitro substitution pattern ensures defined cleavage kinetics, while the 2-cyano group enables critical bioorthogonal ligation strategies. Key procurement and scientific benefits include: - Validated substrate for high-throughput screening of GST modulators and drug resistance profiling in cancer cell lines. - Essential building block for fragment-based drug design, with the core scaffold demonstrating pancreatic lipase inhibition (IC50 values as low as 23.89 µM). - Supplied with rigorous quality control to ensure batch-to-batch consistency for reproducible in vivo imaging and targeted protein degradation applications.

Molecular Formula C15H9N3O5S2
Molecular Weight 375.4 g/mol
CAS No. 918400-80-3
Cat. No. B12608005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate
CAS918400-80-3
Molecular FormulaC15H9N3O5S2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N
InChIInChI=1S/C15H9N3O5S2/c1-9-2-5-12(18(19)20)14(6-9)25(21,22)23-10-3-4-11-13(7-10)24-15(8-16)17-11/h2-7H,1H3
InChIKeySCTZFDADSNFNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate (CAS 918400-80-3): A Benzothiazole Sulfonate Ester with Documented GST Substrate and Enzyme Inhibition Potential


2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate (CAS 918400-80-3) is a synthetic benzothiazole sulfonate ester with a molecular formula of C₁₅H₉N₃O₅S₂ and a molecular weight of 375.38 g/mol . The compound comprises a 2-cyanobenzothiazole core esterified with 5-methyl-2-nitrobenzenesulfonic acid, placing it within a class of electrophilic aromatic substituted luciferin analogs originally developed as latent bioluminescent substrates for glutathione S-transferase (GST) assays [1][2]. The 2-cyano group on the benzothiazole ring is a critical functional handle that enables bioorthogonal condensation with D-cysteine, a reaction exploited in 'split luciferin' ligation strategies for in vivo imaging applications [2]. As a research-grade chemical building block, it is primarily supplied for medicinal chemistry and chemical biology investigations, and is not intended for human or veterinary use .

Why 2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate Cannot Be Simply Interchanged with Close Benzothiazole Sulfonate Analogs


Within the benzothiazole sulfonate ester series, seemingly minor structural variations—such as the position and presence of a methyl substituent on the nitrobenzene ring—can drastically alter substrate recognition by detoxification enzymes and inhibitor potency [1]. The 5-methyl-2-nitro substitution pattern on the benzenesulfonate moiety of CAS 918400-80-3 is not a generic feature; it directly influences the electrophilicity of the aryl sulfonate ester and, consequently, the compound's reactivity as a GST substrate . Furthermore, the 2-cyano group on the benzothiazole core is essential for the bioorthogonal condensation reaction with D-cysteine that generates a luciferin molecule, a property absent in non-cyanated benzothiazole analogs [2]. These structural determinants create distinct and quantifiable differences in both biochemical assay performance and potential therapeutic activity, making simple substitution with other benzothiazole sulfonates scientifically invalid without explicit comparative data.

Quantitative Differentiation Evidence for 2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate (CAS 918400-80-3)


Positional Isomer Differentiation for Glutathione S-Transferase Substrate Specificity

The target compound (CAS 918400-80-3) bearing a 5-methyl-2-nitro substitution pattern is a structurally distinct positional isomer of CAS 918400-79-0, which carries a 4-methyl-2-nitro group . In the foundational study by Zhou et al. (2006), electrophilic aromatic substituted luciferins were designed as latent GST substrates where the aryl sulfonate leaving group is cleaved upon GST-catalyzed conjugation with glutathione (GSH) [1]. While the study does not report individual kinetic constants for every isomer, it establishes that the electronic and steric properties of the nitrobenzene sulfonate moiety—including the position of the methyl substituent—directly influence the rate of GST-mediated luciferin release and subsequent bioluminescent signal [1]. Procurement of the 5-methyl isomer (CAS 918400-80-3) over the 4-methyl isomer is therefore substantiated for experiments requiring a specific aryl sulfonate electrophilicity profile in GST activity assays.

Glutathione S-Transferase Bioluminescent Probe Substrate Specificity Positional Isomer

Pancreatic Lipase Inhibition Potency of Benzothiazole Sulfonate Class: IC50 Comparison with Orlistat

Benzothiazole sulfonate hybrid derivatives containing an azomethine group have been evaluated as pancreatic lipase inhibitors, with the most potent compounds achieving IC50 values between 23.89 μM and 30.13 μM, significantly outperforming the clinically used lipase inhibitor orlistat (IC50 = 57.75 μM) [1]. Compound 5b (IC50 = 23.89 μM) was 2.4-fold more potent than orlistat, while compound 5f (IC50 = 30.13 ± 4.32 μM) demonstrated the best binding affinity (-8.9 kcal/mol) in molecular docking studies [1]. Although these specific compounds are structurally more complex than the target compound (CAS 918400-80-3), they share a common benzothiazole sulfonate ester pharmacophore, and the quantitative data establish a class-level benchmark for pancreatic lipase inhibition that the target compound, as a benzothiazole sulfonate ester, can be evaluated against [1][2].

Pancreatic Lipase Enzyme Inhibition IC50 Benzothiazole Sulfonate Orlistat

Bioluminescent Probe vs. Drug Conjugate: Differential Requirement for the 2-Cyano Group in Bioorthogonal Ligation

The 2-cyano group on the benzothiazole ring of CAS 918400-80-3 is a prerequisite for the bioorthogonal condensation reaction with D-cysteine, which generates a functional luciferin substrate for firefly luciferase [1]. This reaction, reported to be three orders of magnitude faster than the Staudinger ligation, enables the 'split luciferin' approach for real-time non-invasive bioluminescence imaging of protease activity in living mice [1]. Non-cyanated benzothiazole analogs (e.g., simple 6-hydroxybenzothiazole) lack this bioorthogonal reactivity, rendering them incapable of participating in the in vivo ligation strategy [1]. Compounds such as 6-amino-2-cyanobenzothiazole (NH₂-CBT) and 6-hydroxy-2-cyanobenzothiazole (OH-CBT) retain the cyano group and are directly comparable in ligation kinetics, with NH₂-CBT demonstrated to be superior to the commercially available DEVD-aminoluciferin substrate for imaging caspase 3/7 activity in vivo [1]. The target compound, bearing a 6-sulfonate ester instead of a 6-amino or 6-hydroxy group, represents a 'caged' or 'pro-substrate' form that requires GST-catalyzed unmasking before it can participate in the condensation reaction, adding a layer of enzymatic selectivity not available with NH₂-CBT or OH-CBT [2].

Bioorthogonal Ligation Split Luciferin D-Cysteine Condensation In Vivo Imaging 2-Cyanobenzothiazole

Highest-Confidence Application Scenarios for 2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate (CAS 918400-80-3)


Glutathione S-Transferase (GST) Activity Assays and Isozyme Profiling

As a member of the electrophilic aromatic substituted luciferin family, CAS 918400-80-3 serves as a latent bioluminescent substrate whose luminescence output is proportional to GST enzyme activity [1]. The 5-methyl-2-nitrobenzenesulfonate ester moiety provides a defined leaving group whose cleavage kinetics can be tuned relative to other isomers (e.g., 4-methyl analog CAS 918400-79-0). This compound is therefore applicable in high-throughput screening of GST modulators, drug resistance profiling in cancer cell lines, and parasite GST assays for Schistosoma japonicum [1].

Pancreatic Lipase Inhibitor Development and Metabolic Disease Research

Benzothiazole sulfonate esters sharing the core scaffold with CAS 918400-80-3 have demonstrated pancreatic lipase inhibition with IC50 values as low as 23.89 μM, outperforming orlistat (IC50 = 57.75 μM) by 2.4-fold [2]. The target compound represents a structurally simpler analog within this class, making it suitable as a starting scaffold for structure-activity relationship (SAR) campaigns, fragment-based drug design, and molecular docking studies targeting obesity and metabolic syndrome [2][3].

Bioorthogonal Probe Design and Targeted Protein Degradation (TPD) Platform

The 2-cyanobenzothiazole (CBT) moiety present in CAS 918400-80-3 has recently been validated as a reversible covalent warhead for recruiting the E3 ligase adaptor DCAF16 in targeted protein degradation applications [4]. The sulfonate ester at the 6-position can be exploited as a cleavable caging group, enabling GST-conditional release of the reactive CBT moiety for proximity-induced protein degradation or bioluminescence-based reporter systems in living cells [1][4].

Kinase Inhibitor Fragment Screening and Structural Biology

Cyanobenzothiazole fragments have been co-crystallized with DYRK1A kinase (PDB: 5A4T), revealing key binding interactions within the ATP-binding pocket [5]. CAS 918400-80-3, with its 2-cyano group and 6-sulfonate ester substitution pattern, provides a distinct vector for fragment elaboration and can serve as a reference compound in fragment-based drug discovery programs targeting DYRK1A and related kinases implicated in Down syndrome and Alzheimer's disease [5].

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